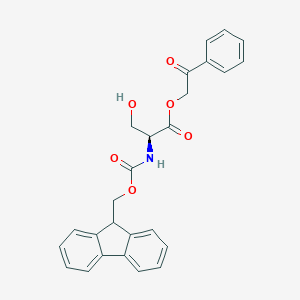
Fmoc-Ser-OPac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves complex chemical reactions, including palladium-catalyzed aryne annulation, which facilitates the synthesis of functionally substituted 9-fluorenylidenes and 9,10-phenanthrenes. This method allows for the generation of important carbocyclic ring systems in a single synthetic step, underlining the efficiency and versatility of this approach in organic chemistry (Worlikar & Larock, 2009).
Molecular Structure Analysis The molecular structure of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is characterized by its ability to form complexes with lithium and sodium ions in acetonitrile-d3, as demonstrated through NMR spectroscopy and X-ray crystallography. This highlights the compound's potential for forming stable complexes, which is crucial for its applications in synthetic organic chemistry (Liu et al., 2005).
Chemical Reactions and Properties This compound undergoes various chemical reactions, including reductive amination and oxidation, to achieve desired modifications. The synthesis process is designed to preserve the chirality of the starting materials, which is essential for the production of stereochemically pure compounds. These reactions are facilitated by the use of protected serine and threonine derivatives, which are crucial for solid phase glycopeptide synthesis (Temperini et al., 2020).
Physical Properties Analysis The physical properties, such as solubility and stability, of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester, are influenced by its molecular structure. The introduction of the 9-fluorenylmethoxycarbonyl group enhances the reactivity of the compound, making it suitable for various synthetic applications. The efficient conversion of amino acids to the title compounds through a "one-pot" route demonstrates the compound's versatility and efficiency in synthesis (Siciliano et al., 2012).
Chemical Properties Analysis The chemical properties of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester are characterized by its ability to undergo chemoselective procedures for the introduction of the 9-Phenyl-9-fluorenyl protecting group into amines, acids, alcohols, and other functional groups. This highlights the compound's utility in the protection and deprotection of functional groups in peptide synthesis, making it a valuable tool in bioorganic chemistry (Soley & Taylor, 2019).
Applications De Recherche Scientifique
Synthèse des phosphopeptides
Fmoc-Ser-OPac joue un rôle important dans la synthèse des phosphopeptides, qui sont essentiels pour caractériser la phosphorylation/déphosphorylation des protéines . Ce processus implique soit l'introduction du groupe phosphate par phosphorylation post-synthétique d'un peptide lié à la résine, soit l'incorporation d'un dérivé préphosphorylé dans la chaîne peptidique en croissance .
Applications biomédicales
This compound est utilisé dans la création d'hydrogels auto-supportés à base d'hexapeptides cationiques dérivés du Fmoc . Ces hydrogels sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie .
Ingénierie tissulaire
Les dérivés Fmoc de la série K, y compris this compound, ont montré un potentiel en ingénierie tissulaire . Par exemple, l'hydrogel Fmoc-K3, qui est le plus rigide, soutient entièrement l'adhésion cellulaire, la survie et la duplication .
Synthèse peptidique
This compound est utilisé dans la synthèse peptidique en phase solide (SPPS) Fmoc, une technologie qui a connu des améliorations continues en réponse à la demande croissante de la chimie médicinale et de la pharmacologie . Le nombre de peptides synthétiques entrant dans les essais cliniques a augmenté de manière continue au cours de la dernière décennie, et this compound a joué un rôle dans cette avancée .
Mécanisme D'action
Target of Action
Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .
Mode of Action
This compound interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .
Biochemical Pathways
This compound plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, this compound allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of this compound’s action . For instance, the removal of the Fmoc group requires a basic environment .
Propriétés
IUPAC Name |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVUIPZMRWLQC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447048 |
Source


|
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125760-26-1 |
Source


|
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

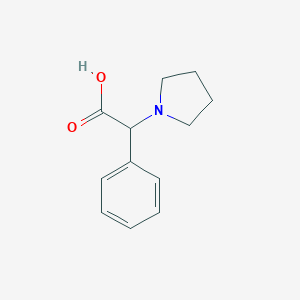

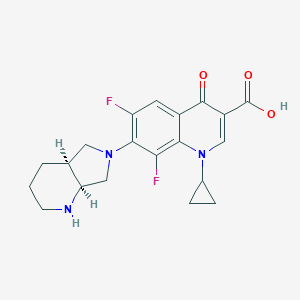
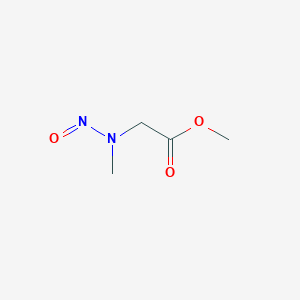
![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)
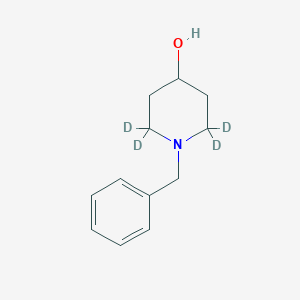
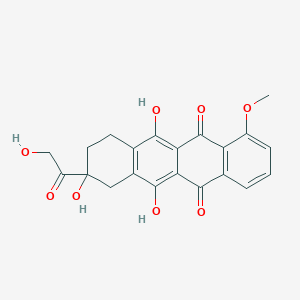
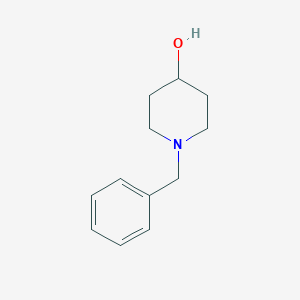
![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)
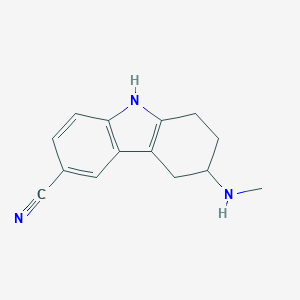

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)
